molecular formula C10H12BrFOZn B14880036 (3-Fluoro-5-i-butyloxyphenyl)Zinc bromide

(3-Fluoro-5-i-butyloxyphenyl)Zinc bromide

Cat. No.: B14880036
M. Wt: 312.5 g/mol
InChI Key: GFKGHBZGRJDWMK-UHFFFAOYSA-M
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Description

(3-fluoro-5-iso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-5-iso-butyloxyphenyl)zinc bromide typically involves the reaction of 3-fluoro-5-iso-butyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-fluoro-5-iso-butyloxyphenyl bromide+Zn(3-fluoro-5-iso-butyloxyphenyl)zinc bromide\text{3-fluoro-5-iso-butyloxyphenyl bromide} + \text{Zn} \rightarrow \text{(3-fluoro-5-iso-butyloxyphenyl)zinc bromide} 3-fluoro-5-iso-butyloxyphenyl bromide+Zn→(3-fluoro-5-iso-butyloxyphenyl)zinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-5-iso-butyloxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in oxidative addition and transmetalation reactions.

Common Reagents and Conditions

    Negishi Coupling: Typically involves a palladium or nickel catalyst, a base such as triethylamine, and a suitable solvent like THF.

    Oxidative Addition: Requires a transition metal catalyst, often palladium, and an oxidizing agent.

    Transmetalation: Involves the transfer of the organozinc moiety to another metal, usually facilitated by a catalyst.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(3-fluoro-5-iso-butyloxyphenyl)zinc bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates through the synthesis of bioactive compounds.

    Industry: Applied in the production of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of (3-fluoro-5-iso-butyloxyphenyl)zinc bromide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The transition metal catalyst (e.g., palladium) inserts into the carbon-halogen bond of the organozinc compound.

    Transmetalation: The organozinc moiety is transferred to the metal catalyst.

    Reductive Elimination: The final product is formed, and the catalyst is regenerated.

These steps are facilitated by the unique electronic properties of the organozinc compound, which make it a highly reactive nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • (3-fluoro-2-iso-propyloxyphenyl)zinc bromide
  • (3-(trifluoromethyl)phenyl)zinc bromide
  • (4-fluorobutyl)zinc bromide

Uniqueness

(3-fluoro-5-iso-butyloxyphenyl)zinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C10H12BrFOZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-(2-methylpropoxy)benzene-5-ide

InChI

InChI=1S/C10H12FO.BrH.Zn/c1-8(2)7-12-10-5-3-4-9(11)6-10;;/h4-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

GFKGHBZGRJDWMK-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=CC(=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

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